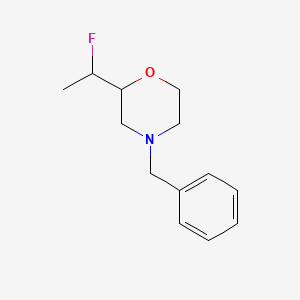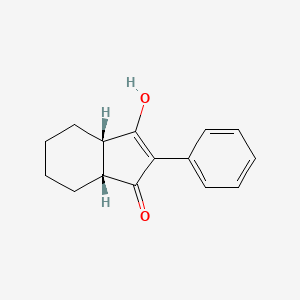
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a thiazole ring attached via an amine linkage. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine typically involves the nucleophilic substitution reaction of 2,4-dichloro-5-methylpyrimidine with thiazol-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide at room temperature. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiazolidines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine can be compared with other similar compounds such as:
2-Aminobenzothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial properties.
Pyrimidine-Based Compounds: Compounds like 2,4-dichloro-5-methylpyrimidine serve as precursors in the synthesis of this compound and exhibit similar reactivity patterns.
Uniqueness: The unique combination of a pyrimidine ring with a thiazole ring in this compound provides a versatile scaffold for the development of novel bioactive molecules
Propriétés
Formule moléculaire |
C8H7ClN4S |
|---|---|
Poids moléculaire |
226.69 g/mol |
Nom IUPAC |
N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13) |
Clé InChI |
KSRQBZFEBQQSCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1NC2=NC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)

![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)






![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)


![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)

